N,N-Dinitro-2-imidodicarbonic diamide
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Overview
Description
N,N-Dinitro-2-imidodicarbonic diamide: is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. The compound’s molecular formula is C2H5N3O2, and it is also known by other names such as biuret, carbamylurea, and allophanamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dinitro-2-imidodicarbonic diamide can be achieved through various synthetic routes. One common method involves the use of hexamethylene-1,6-diisocyanate (HMDI) and citric acid as catalysts. The reaction is typically carried out under microwave conditions, which helps in reducing reaction times and increasing yields . The use of layered double hydroxides (LDHs) as catalysts has also been explored to develop green chemistry approaches .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced analytical techniques such as FT-IR, XRD, EDX, SEM, TGA, and DTG to characterize the product and ensure its quality .
Chemical Reactions Analysis
Types of Reactions: N,N-Dinitro-2-imidodicarbonic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups. These derivatives are often used in further research and industrial applications .
Scientific Research Applications
N,N-Dinitro-2-imidodicarbonic diamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various derivatives and as a reagent in analytical techniques . In biology, it is studied for its potential inhibitory effects on human immunodeficiency virus type 1 (HIV-1) and other viruses . In medicine, the compound’s derivatives are explored for their potential therapeutic applications . Industrially, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N,N-Dinitro-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its effects on biological systems . For example, its derivatives have been shown to inhibit the HIV-1 protease enzyme, which is crucial for the replication of the virus . The compound’s ability to interact with these molecular targets makes it valuable in research and therapeutic applications .
Comparison with Similar Compounds
- Biuret
- Carbamylurea
- Allophanamide
- Isobiuret
Comparison: N,N-Dinitro-2-imidodicarbonic diamide is unique due to its specific structure and properties. Compared to similar compounds like biuret and carbamylurea, it exhibits distinct reactivity and applications . Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other related compounds .
Properties
CAS No. |
671181-09-2 |
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Molecular Formula |
C2H3N5O6 |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-carbamoyl-1,3-dinitrourea |
InChI |
InChI=1S/C2H3N5O6/c3-1(8)5(7(12)13)2(9)4-6(10)11/h(H2,3,8)(H,4,9) |
InChI Key |
LKIQLNXUZGFUKO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)N(C(=O)N[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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